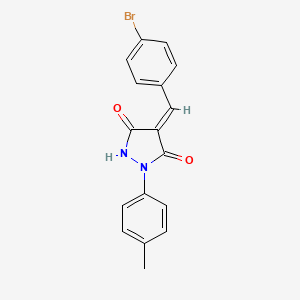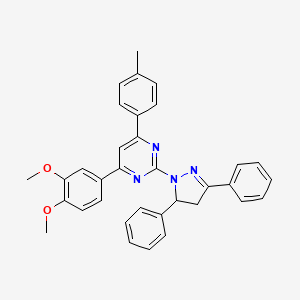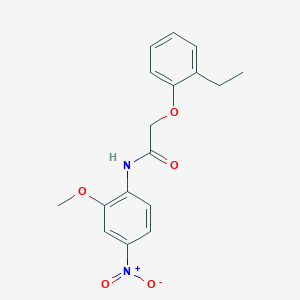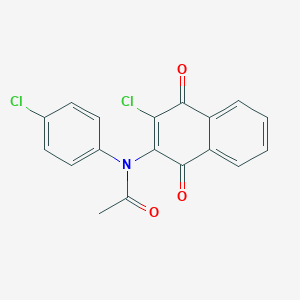![molecular formula C18H20F2N2OS B5141033 N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide](/img/structure/B5141033.png)
N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide, also known as DAPT, is a small molecule that has been extensively studied for its potential use in scientific research. DAPT is a gamma-secretase inhibitor that has been shown to have a variety of effects on biological systems.
Mécanisme D'action
N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide works by inhibiting the gamma-secretase enzyme, which is involved in the processing of APP and Notch. This inhibition leads to the accumulation of APP and the production of amyloid beta peptides, which have been implicated in the development of Alzheimer's disease. This compound has also been shown to inhibit the processing of Notch, which is involved in cell differentiation and proliferation.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to promote neural differentiation, which has potential applications in the treatment of neurological disorders. This compound has also been shown to inhibit cancer cell growth, which has potential applications in cancer therapy. Additionally, this compound has been shown to have anti-inflammatory effects, which may have applications in the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. Additionally, this compound is relatively stable and can be stored for long periods of time. However, there are also limitations to the use of this compound in lab experiments. It can be toxic at high concentrations, and its effects can be difficult to interpret due to its broad range of targets.
Orientations Futures
There are many potential future directions for research on N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide. One area of interest is the development of more selective gamma-secretase inhibitors that target specific substrates. Another area of interest is the use of this compound in combination with other drugs to enhance its effects. Additionally, there is potential for the use of this compound in the treatment of neurological disorders and cancer. Overall, this compound is a promising molecule that has the potential to make significant contributions to scientific research.
Méthodes De Synthèse
N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide can be synthesized in several ways, but the most common method involves the reaction of 2,4-difluoroaniline with carbon disulfide to form 2,4-difluorophenyl isothiocyanate. This is then reacted with 1-adamantylamine to produce this compound. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
Applications De Recherche Scientifique
N-{[(2,4-difluorophenyl)amino]carbonothioyl}-1-adamantanecarboxamide has been extensively studied for its potential use in scientific research. It has been shown to inhibit the gamma-secretase enzyme, which is involved in the processing of amyloid precursor protein (APP) and Notch. This inhibition has been shown to have a variety of effects on biological systems, including the promotion of neural differentiation and the inhibition of cancer cell growth.
Propriétés
IUPAC Name |
N-[(2,4-difluorophenyl)carbamothioyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2OS/c19-13-1-2-15(14(20)6-13)21-17(24)22-16(23)18-7-10-3-11(8-18)5-12(4-10)9-18/h1-2,6,10-12H,3-5,7-9H2,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUJPXVBVHCTDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC(=S)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxyethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5140971.png)

![2-[bis(5-methyl-2-furyl)methyl]-4-chlorophenol](/img/structure/B5140994.png)
![1-benzyl-5-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5141002.png)

![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-3-(2-pyridinyl)propanamide](/img/structure/B5141018.png)
![4-{[(4-bromophenyl)amino]methylene}-2-(2-methoxyphenyl)-1,3(2H,4H)-isoquinolinedione](/img/structure/B5141023.png)
![5-methyl-N-phenyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5141031.png)

![N,1,3-trimethyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B5141043.png)


![(3-{4-[3-(diisopropylamino)-1-propyn-1-yl]phenyl}-2-propyn-1-yl)diisopropylamine dihydrochloride](/img/structure/B5141060.png)
![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5141067.png)